molecular formula C15H14ClNO3 B1329091 Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate CAS No. 946729-80-2

Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate

Cat. No.: B1329091
CAS No.: 946729-80-2
M. Wt: 291.73 g/mol
InChI Key: CLKCFEFPHXAMLH-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate is an organic compound with the molecular formula C15H14ClNO3 and a molecular weight of 291.73 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a phenoxy group attached to a phenyl ring, which is further connected to an acetate group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate typically involves the reaction of 4-amino-2-chlorophenol with 4-bromophenylacetic acid methyl ester under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-amino-2-chlorophenol attacks the bromine-substituted carbon of the phenylacetic acid methyl ester, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and phenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(2-amino-4-chlorophenoxy)phenyl]-acetate
  • Methyl 4-(4-amino-2-chlorophenoxy)benzoate
  • 2-Amino-4-methylphenol

Uniqueness

Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the phenyl ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(17)9-13(14)16/h2-7,9H,8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKCFEFPHXAMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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